molecular formula C16H7Cl4NO3 B5130375 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5130375
M. Wt: 403.0 g/mol
InChI Key: WVCGZMCFIAXMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins and thereby reduces inflammation and cancer cell growth. The induction of apoptosis in cancer cells is also thought to be a result of the inhibition of COX-2 activity.
Biochemical and Physiological Effects:
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins, which are known to promote inflammation and cancer cell growth. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other enzymes or processes.

Future Directions

There are several future directions for the study of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to study the potential use of this compound in the treatment of other diseases or conditions. For example, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of COX-2. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a potential treatment strategy for cancer.

Synthesis Methods

The synthesis of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been achieved using several methods. One of the most common methods involves the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dichloroaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl4NO3/c17-8-1-2-11(19)13(6-8)21-15(22)10-4-7-3-9(18)5-12(20)14(7)24-16(10)23/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCGZMCFIAXMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide

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